molecular formula C7H4ClF2NO3 B2680443 3-Chloro-5-(difluoromethoxy)picolinic acid CAS No. 1262860-72-9

3-Chloro-5-(difluoromethoxy)picolinic acid

Cat. No. B2680443
CAS RN: 1262860-72-9
M. Wt: 223.56
InChI Key: OBWSTQFVHUFLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-Chloro-5-(difluoromethoxy)picolinic acid” is a compound with the molecular formula C7H4ClF2NO3 . It is a solid substance and is not intended for human or veterinary use, but for research purposes.


Molecular Structure Analysis

The InChI code for “3-Chloro-5-(difluoromethoxy)picolinic acid” is 1S/C7H4ClF2NO3/c8-4-3 (14-7 (9)10)1-2-11-5 (4)6 (12)13/h1-2,7H, (H,12,13) . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“3-Chloro-5-(difluoromethoxy)picolinic acid” has a molecular weight of 223.56 . It is a solid substance stored at temperatures between 2-8°C in an inert atmosphere . The compound’s LogP value is 2.03460 , indicating its lipophilicity.

Scientific Research Applications

OLEDs and Iridium(III) Complexes

Research on organic light emitting diodes (OLEDs) has identified a degradation process involving picolinate cleavage, which may contribute to device instability. This degradation has been harnessed for the synthesis of tris-heteroleptic cyclometalated iridium(III) complexes, challenging to prepare under normal conditions. These complexes have potential applications in OLED technology (Baranoff et al., 2012).

Molecular Complexes and Hydrogen-Bonded Synthons

Studies on chloranilic acid forming molecular complexes with picolines have demonstrated the formation of predictable hydrogen-bonded supramolecular units. These findings can contribute to understanding molecular interactions and designing novel materials (Adam et al., 2010).

Analytical Reagents

Research into picolinaldehyde derivatives has explored their use as analytical reagents. Their basicity and ability to form chelates with metal ions in basic media make them valuable for analytical chemistry applications (Otomo & Kodama, 1973).

Polyfluoroheterocyclic Compounds

In the context of polyfluoroheterocyclic compounds, picoline derivatives like 3-chloro-5-(difluoromethoxy)picolinic acid are examined for their chemical properties and reactions, contributing to the broader field of organic chemistry and material science (Chambers et al., 1968).

Light-Emitting Devices

Synthesis of picolinic acid derivatives with specific functionalities, like the 1,3,4-oxadiazole unit, for use in polymer light-emitting devices highlights the application in optoelectronics. The modification of ancillary ligands in these compounds can improve the optoelectronic properties of the devices (Xiao et al., 2009).

Herbicide Development

Picolinic acid derivatives have been explored as potential lead structures for the discovery of new synthetic auxin herbicides. Their efficacy in controlling weed growth and safety for crops like wheat and maize demonstrates their agricultural applications (Yang et al., 2021).

Coordination Polymers

The use of picolinic acid derivatives in synthesizing coordination polymers, especially those involving nickel(II) and cobalt(II), has implications in material science, particularly in the study of magnetic properties and supramolecular architecture (Wang et al., 2020).

Gif-Type Oxidation

In the field of chemical oxidation, ferrous and ferric complexes of picolinic acid have been utilized to mediate Gif-type oxidation of hydrocarbons. This research contributes to understanding the mechanisms of hydrocarbon oxidation and potential industrial applications (Kiani et al., 2000).

Organic-Inorganic Hybrid Compounds

Picolinic acid is involved in the synthesis of organic-inorganic hybrid compounds, particularly those based on polyoxometalates. Such compounds have potential applications in photocatalytic degradation and environmental remediation (Zhao et al., 2015).

Nitric Oxide Synthase Activation

Picolinic acid has been shown to activate the transcription of inducible nitric oxide synthase gene in murine macrophages. This discovery is significant in the field of biochemistry and cellular signaling (Melillo et al., 1995).

Safety and Hazards

The safety information for “3-Chloro-5-(difluoromethoxy)picolinic acid” indicates that it has the GHS07 pictogram with the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P362, P403+P233, and P501 .

properties

IUPAC Name

3-chloro-5-(difluoromethoxy)pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClF2NO3/c8-4-1-3(14-7(9)10)2-11-5(4)6(12)13/h1-2,7H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBWSTQFVHUFLIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)C(=O)O)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClF2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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